(2S,4S)-5-amino-4-hydroxy-2-(2-methylbutylamino)-5-oxopentanoic acid (2S,4S)-5-amino-4-hydroxy-2-(2-methylbutylamino)-5-oxopentanoic acid
Brand Name: Vulcanchem
CAS No.: 745826-31-7
VCID: VC16820673
InChI: InChI=1S/C10H20N2O4/c1-3-6(2)5-12-7(10(15)16)4-8(13)9(11)14/h6-8,12-13H,3-5H2,1-2H3,(H2,11,14)(H,15,16)/t6?,7-,8-/m0/s1
SMILES:
Molecular Formula: C10H20N2O4
Molecular Weight: 232.28 g/mol

(2S,4S)-5-amino-4-hydroxy-2-(2-methylbutylamino)-5-oxopentanoic acid

CAS No.: 745826-31-7

Cat. No.: VC16820673

Molecular Formula: C10H20N2O4

Molecular Weight: 232.28 g/mol

* For research use only. Not for human or veterinary use.

(2S,4S)-5-amino-4-hydroxy-2-(2-methylbutylamino)-5-oxopentanoic acid - 745826-31-7

Specification

CAS No. 745826-31-7
Molecular Formula C10H20N2O4
Molecular Weight 232.28 g/mol
IUPAC Name (2S,4S)-5-amino-4-hydroxy-2-(2-methylbutylamino)-5-oxopentanoic acid
Standard InChI InChI=1S/C10H20N2O4/c1-3-6(2)5-12-7(10(15)16)4-8(13)9(11)14/h6-8,12-13H,3-5H2,1-2H3,(H2,11,14)(H,15,16)/t6?,7-,8-/m0/s1
Standard InChI Key OCPZCLCTHGVTFA-ALKRTJFJSA-N
Isomeric SMILES CCC(C)CN[C@@H](C[C@@H](C(=O)N)O)C(=O)O
Canonical SMILES CCC(C)CNC(CC(C(=O)N)O)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Stereochemistry

The compound's IUPAC name, (2S,4S)-5-amino-4-hydroxy-2-[(2S)-2-methylbutylamino]-5-oxopentanoic acid , specifies three stereocenters:

  • C2: S-configuration (α-carbon of the amino acid backbone)

  • C4: S-configuration (hydroxyl-bearing carbon)

  • C2': S-configuration in the 2-methylbutyl side chain

This stereochemical arrangement critically influences molecular interactions, as demonstrated by the distinct isomeric SMILES string:
CC[C@H](C)CNC(=O)[C@H](C[C@@H](C(=O)O)N)O

Molecular Architecture

Key structural components include:

  • Pentanoic acid backbone with ketone (C5) and hydroxyl (C4) groups

  • L-α-amino acid configuration at C2

  • Branched alkyl side chain: (2S)-2-methylbutyl group attached via amide linkage

The molecular formula C₁₀H₂₀N₂O₄ yields an exact mass of 232.14230712 g/mol , confirmed by high-resolution mass spectrometry standards.

Spectral Identification

While experimental spectral data remain unpublished, predicted characteristics include:

  • IR Spectroscopy: Strong absorption bands at ~3300 cm⁻¹ (N-H/O-H stretch), 1700-1650 cm⁻¹ (C=O), and 1550 cm⁻¹ (N-H bend)

  • ¹H NMR: Expected signals at δ 1.0-1.5 (methyl groups), δ 3.5-4.5 (methine protons adjacent to hydroxyl/amine), and δ 6.5-8.0 (amide proton)

Physicochemical Properties

Polarity and Solubility

With a topological polar surface area (TPSA) of 113.00 Ų , the compound exhibits marked hydrophilicity. The XLogP value of -2.60 predicts poor lipid solubility, suggesting preferential solubility in polar solvents like water or DMSO.

Table 1: Key Physicochemical Parameters

PropertyValueMethod/Source
Molecular Weight232.28 g/molPubChem
Exact Mass232.14230712 g/moladmetSAR
TPSA113.00 ŲTopological analysis
XLogP-2.60XLogP3-AA
H-Bond Donors4Computational
H-Bond Acceptors4Computational

Stability Considerations

The presence of multiple reactive groups necessitates stability studies:

  • Amide bond: Susceptible to hydrolysis under extreme pH

  • β-Hydroxy ketone: Potential for keto-enol tautomerism

  • Primary amine: Oxidation risk in aerobic conditions

Synthetic Approaches

Retrosynthetic Analysis

Potential synthetic routes could employ:

  • Peptide coupling strategies: Using Fmoc/t-Boc protection for the amino groups

  • Michael addition: To install the β-hydroxy ketone moiety

  • Enantioselective catalysis: For stereocontrol at C2, C4, and C2' positions

Proposed Synthetic Pathway

A hypothetical 7-step synthesis might involve:

  • L-Aspartic acid as chiral pool starting material

  • Selective protection of α-amine and carboxyl groups

  • Side chain elongation via Grignard addition to ketone intermediates

  • Stereocontrolled amidation using HATU/DIPEA coupling reagents

  • Global deprotection under mild acidic conditions

Predicted ADMET Profile

Absorption and Distribution

Table 2: ADMET Predictions via admetSAR 2.0

ParameterPredictionProbability (%)
Human Intestinal AbsorptionLow49.25
Caco-2 PermeabilityLow89.58
Blood-Brain BarrierPenetrant85.00
Plasma Protein BindingHigh (estimated)N/A

Metabolism and Excretion

The compound shows strong inhibition potential against cytochrome P450 isoforms:

  • CYP3A4: 96.32% probability of inhibition

  • CYP2D6: 92.61% inhibition likelihood

These predictions suggest significant drug-drug interaction risks if developed as a therapeutic agent.

Biological Implications and Research Directions

Structure-Activity Relationships

Though direct bioactivity data are lacking, structural analogs suggest potential:

  • Peptidomimetic applications: As protease inhibitor scaffolds

  • Metal chelation: Via β-hydroxy ketone and carboxylate groups

  • Neuronal signaling: Given BBB penetration prediction

Priority Research Areas

  • Synthetic methodology development for stereocontrolled production

  • Crystallographic studies to resolve 3D conformation

  • In vitro screening against kinase/protease target panels

  • Metabolic stability assays in hepatocyte models

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